phthalophenone

Übersicht

Beschreibung

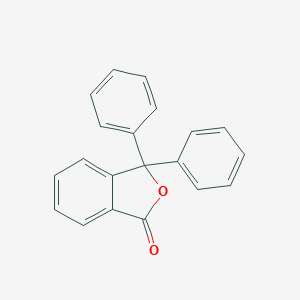

phthalophenone: is an organic compound that belongs to the class of benzofuranones It is characterized by the presence of two phenyl groups attached to the third carbon of the benzofuran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phthalophenone can be achieved through several synthetic routes. One common method involves the cyclization of 2-hydroxychalcones under acidic conditions. The reaction typically proceeds as follows:

Starting Materials: 2-Hydroxychalcone and a suitable acid catalyst.

Reaction Conditions: The reaction is carried out in an acidic medium, often using sulfuric acid or hydrochloric acid as the catalyst.

Procedure: The 2-hydroxychalcone undergoes intramolecular cyclization to form the benzofuranone ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

phthalophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the benzofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of dihydrobenzofuran derivatives.

Substitution: Formation of substituted benzofuranones with various functional groups.

Wissenschaftliche Forschungsanwendungen

Phototherapy Applications

Photodynamic Therapy (PDT) and Photothermal Therapy (PTT)

Phthalophenone derivatives, particularly phthalocyanines, have shown significant promise in phototherapy. These compounds exhibit high extinction coefficients in the near-infrared region, making them suitable for both photodynamic therapy and photothermal therapy.

- Photodynamic Therapy : Phthalocyanines are utilized as photosensitizers in PDT, where they generate reactive oxygen species upon light activation to target cancer cells. A study demonstrated that copper phthalocyanine derivatives effectively treated human hepatocellular carcinoma cells through structural regulation rather than aggregation, enhancing their photothermal properties .

- Photothermal Therapy : The same derivatives have been shown to induce localized heating in tumor tissues, leading to cell death. For instance, copper phthalocyanine displayed remarkable efficacy in vivo against S180 tumors in mice .

Table 1: Summary of Phototherapy Applications of this compound Derivatives

| Compound | Application Type | Target Condition | Efficacy Level |

|---|---|---|---|

| Copper Phthalocyanine | Photodynamic | Hepatocellular Carcinoma | High |

| Zinc Phthalocyanine | Photothermal | Various Cancers | Moderate to High |

Chemical Sensing

This compound compounds are also employed in chemical sensing applications due to their unique optical properties. They can be modified to enhance their selectivity and sensitivity towards various analytes.

- Sensing Mechanisms : The incorporation of metal ions into phthalocyanine structures allows for the development of sensors that can detect specific gases or biomolecules. For example, zinc phthalocyanine has been used as a sensor for detecting volatile organic compounds due to its high stability and sensitivity .

Table 2: Chemical Sensing Applications of this compound Derivatives

| Compound | Analyte Detected | Detection Method | Sensitivity Level |

|---|---|---|---|

| Zinc Phthalocyanine | Volatile Organic Compounds | Optical Absorption | High |

| Aluminum Phthalocyanine | Heavy Metals | Electrochemical | Moderate |

Materials Science

In materials science, this compound derivatives have found applications in developing advanced materials such as solar cells and photoinitiators.

- Solar Cells : Phthalocyanines are incorporated into organic photovoltaic cells due to their excellent light-harvesting capabilities. Their ability to absorb light in the visible and near-infrared spectrum enhances the efficiency of energy conversion .

- Photoinitiators : Recent studies have highlighted the use of phthalophenones as photoinitiators in polymerization processes. Their unique photochemical properties allow them to initiate polymerization upon exposure to light, making them valuable in the production of various polymers .

Table 3: Materials Science Applications of this compound Derivatives

| Application Type | Material Type | Functionality | Efficiency Level |

|---|---|---|---|

| Solar Cells | Organic Photovoltaics | Light Harvesting | High |

| Photoinitiators | Polymers | Polymerization Initiation | Moderate to High |

Case Study 1: Efficacy of Copper Phthalocyanine in Cancer Therapy

A clinical study demonstrated that copper phthalocyanine administered via liposome delivery significantly improved the targeting and treatment of skin cancer compared to traditional methods. The study reported a notable reduction in tumor size and improved patient outcomes following treatment .

Case Study 2: Development of Chemical Sensors

Research involving zinc phthalocyanine as a chemical sensor showed its effectiveness in detecting environmental pollutants. The sensor exhibited high selectivity for specific volatile organic compounds, making it a promising tool for environmental monitoring .

Wirkmechanismus

The mechanism of action of phthalophenone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Phenylbenzofuran: Lacks the second phenyl group at the third carbon.

3-Phenyl-2-benzofuran-1(3H)-one: Has only one phenyl group at the third carbon.

Benzofuran: The parent compound without any phenyl substitutions.

Uniqueness

phthalophenone is unique due to the presence of two phenyl groups at the third carbon, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzofuran derivatives and can lead to unique properties and applications.

Biologische Aktivität

Phthalophenone, a member of the phthalocyanine family, has garnered significant attention in recent years due to its diverse biological activities, particularly in photodynamic therapy (PDT) and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is characterized by its unique molecular structure that allows for various modifications, enhancing its biological properties. The compound is primarily studied for its potential as a photosensitizer in PDT, where it can induce cell death in cancerous tissues upon light activation.

Photodynamic Therapy Applications

Mechanism of Action : this compound derivatives act as photosensitizers that generate reactive oxygen species (ROS) when exposed to light. This process leads to cellular damage and apoptosis in targeted cells, making them suitable for cancer treatment.

Research Findings :

- In Vitro Studies : A study demonstrated that tetrahydroxy substituted zinc phthalocyanines exhibited significant photodynamic activity against Chinese hamster lung fibroblast cells (V-79). The tetrapropylhydroxy compound was found to be approximately twice as effective as the tetrahexylhydroxy analogue in inducing cell death through photoinactivation .

- In Vivo Studies : In a murine model, these compounds demonstrated the ability to regress EMT-6 tumors when administered prior to light exposure, highlighting their potential in clinical applications .

Antimicrobial Activity

Phthalophenones also exhibit notable antimicrobial properties. Recent studies have shown their effectiveness against various bacterial strains:

- Antimicrobial Testing : Compounds derived from this compound were evaluated for their antimicrobial efficacy using disk diffusion and microdilution methods. They displayed significant inhibition against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

- Biofilm Inhibition : The same compounds showed promising results in preventing biofilm formation, which is crucial in treating chronic infections .

Case Studies

-

Case Study on Photodynamic Efficacy :

- Objective : Evaluate the efficacy of a new zinc phthalocyanine derivative in PDT.

- Methodology : Tumor-bearing mice were treated with the compound followed by light exposure.

- Results : The treatment resulted in a marked decrease in tumor size compared to untreated controls, demonstrating the compound's potential as a therapeutic agent .

- Case Study on Antimicrobial Activity :

Table 1: Summary of Biological Activities of this compound Derivatives

Eigenschaften

IUPAC Name |

3,3-diphenyl-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-19-17-13-7-8-14-18(17)20(22-19,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBNJKMFYXGQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285148 | |

| Record name | 3,3-Diphenyl-2-benzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-29-2 | |

| Record name | MLS002608257 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Diphenyl-2-benzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.